molecular formula C13H14N2O3S B2993262 (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2035036-70-3

(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2993262
CAS No.: 2035036-70-3
M. Wt: 278.33
InChI Key: QMAMXBCDPBTXEP-ONEGZZNKSA-N
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Description

The compound appears to contain a 2-azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure found in various organic compounds . The “2,2-dioxido” suggests the presence of two oxygen atoms, possibly in the form of a peroxide or a dioxolane ring. The “pyridin-3-yl” indicates a pyridine ring, a common aromatic heterocycle in organic chemistry.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as 2-azabicyclo[2.2.1]heptanes have been shown to undergo Wagner-Meerwein rearrangement under the action of halogens .

Scientific Research Applications

Synthetic Chemistry Applications

This compound, characterized by its azabicyclo[2.2.1]heptane core, plays a crucial role in synthetic chemistry, offering a versatile scaffold for the development of various chemical entities. For instance, azabicyclo[3.2.0]heptan-7-ones, which share a similar bicyclic structure, have been synthesized from pyrrole, demonstrating the compound's utility in constructing complex chemical architectures (Gilchrist, Lemos, & Ottaway, 1997). Similarly, monocyclic 1,4-dihetero seven-membered ring compounds, relevant to pharmaceutical development, can be synthesized using thermal valence bond isomerization of tricycloheptane systems (Kurita, Iwata, Sakai, & Tsuchiya, 1985).

Development of Pharmacologically Active Products

Azabicyclo[3.1.0]hexane-1-ols, closely related to the query compound, have been utilized as frameworks for the asymmetric synthesis of biologically active compounds, showcasing the compound's significance in medicinal chemistry for creating pharmacologically active molecules (Jida, Guillot, & Ollivier, 2007).

Applications in Organocatalysis

The compound's structural features enable applications in catalysis, such as in organocatalytic reactions where constrained beta-proline analogues, sharing a resemblance with the azabicyclo[2.2.1]heptane core, influence the outcome of aldol reactions. This demonstrates the compound's utility in enhancing selectivity and efficiency in synthetic organic reactions (Armstrong, Bhonoah, & White, 2009).

Novel Synthesis Pathways

Research has also explored novel pathways for synthesizing related structures, such as the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, highlighting innovative approaches to constructing beta-lactam antibiotics' core skeletons, which are critical in developing new antimicrobial agents (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Properties

IUPAC Name

(E)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-13(4-3-10-2-1-5-14-7-10)15-8-12-6-11(15)9-19(12,17)18/h1-5,7,11-12H,6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAMXBCDPBTXEP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C1CS2(=O)=O)C(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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